4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine
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Overview
Description
This compound belongs to the class of organic compounds known as phenylpyridazines . It’s a nitrogenous heterocyclic moiety with a molecular formula of C9H12N4O .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, two series of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials were synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridazine ring substituted by a phenyl group . Further studies based on X-ray diffraction can be used to illustrate the relationship between weak interactions and sensitivity of energetic materials .Chemical Reactions Analysis
The basic optical, electrochemical, and semiconductor properties of the resulting compounds have been studied . The synthesized bis[1,2,4]triazolo[4,3-b:3′,4′-f][1,2,4,5]tetrazines show weak luminescent properties in MeCN solution .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, compound 5 exhibits excellent insensitivity toward external stimuli (IS = 43 J and FS > 360 N) and a very good calculated detonation performance .Scientific Research Applications
Antihistaminic and Anti-inflammatory Properties
Research on related triazolo and pyridazine derivatives has revealed compounds with both antihistaminic activities and the ability to inhibit eosinophil infiltration. Such compounds demonstrate potential therapeutic applications for conditions like atopic dermatitis and allergic rhinitis, emphasizing their role in mitigating allergic responses and inflammation (Gyoten et al., 2003).
Cancer Therapy
Another application lies in the treatment of prostate cancer. Modifications of the triazolopyridazine moiety have led to compounds like AZD3514, which functions as an androgen receptor downregulator. This compound has advanced to clinical trials, highlighting its significance in managing castrate-resistant prostate cancer (Bradbury et al., 2013).
Cardiovascular Applications
The synthesis and evaluation of triazolo[1,5-a]pyrimidines fused to various heterocyclic systems have demonstrated coronary vasodilating and antihypertensive activities. These findings suggest potential uses in developing new cardiovascular agents (Sato et al., 1980).
Antidiabetic Potential
Triazolo-pyridazine-6-yl-substituted piperazines have been synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, indicating their application as anti-diabetic medications. Such compounds show promising results in enhancing insulin secretion and possessing antioxidant properties (Bindu et al., 2019).
Antimicrobial and Antifungal Activities
A variety of triazolo and pyridine derivatives have demonstrated significant antimicrobial and antifungal activities, suggesting their utility in combating various bacterial and fungal infections. This broad-spectrum antimicrobial activity underscores the potential for developing new therapeutic agents (Suresh et al., 2016).
Mechanism of Action
Future Directions
Future research could focus on designing next-generation fused ring energetic materials for different applications as an alternating kind or site of the substituent group . Additionally, the synthesis and study of their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues could be explored .
Properties
IUPAC Name |
[4-(6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-(2-phenyltriazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N8O/c1-23(2,3)19-9-10-20-25-26-21(30(20)28-19)16-11-13-29(14-12-16)22(32)18-15-24-31(27-18)17-7-5-4-6-8-17/h4-10,15-16H,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAPQNBTSFTTCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C(=NN=C2C3CCN(CC3)C(=O)C4=NN(N=C4)C5=CC=CC=C5)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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